3,5-bis(3-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two bromophenyl groups and a methylbenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the reaction of appropriate bromophenyl and methylbenzyl precursors with hydrazine or its derivatives. One common method involves the cyclization of 1,3-diketones with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in the formation of various substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-bis(3-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways and molecular targets involved can vary based on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3-chlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- 3,5-bis(3-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- 3,5-bis(3-iodophenyl)-1-(2-methylbenzyl)-1H-pyrazole
Uniqueness
3,5-bis(3-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of bromine atoms in the bromophenyl groups, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable compared to other halogens, which can affect the compound’s interactions with molecular targets and its overall properties.
Properties
Molecular Formula |
C23H18Br2N2 |
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Molecular Weight |
482.2 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18Br2N2/c1-16-6-2-3-7-19(16)15-27-23(18-9-5-11-21(25)13-18)14-22(26-27)17-8-4-10-20(24)12-17/h2-14H,15H2,1H3 |
InChI Key |
ANGOTKWPASUADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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